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Compound of Interest

Compound Name: Triazolo-benzophenone

CAS No.: 64194-73-6

Cat. No.: B1197403

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of triazolo-benzophenone derivatives, a class of compounds of significant interest in

medicinal chemistry due to their diverse biological activities, including anticancer and

antioxidant properties. This document details the key spectroscopic signatures in Nuclear

Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-

Vis) spectroscopy, providing researchers with the foundational knowledge for structural

elucidation and characterization. Furthermore, it outlines detailed experimental protocols for

these techniques and explores a relevant signaling pathway potentially modulated by this class

of compounds.

Core Spectroscopic Characteristics
The unique structural features of triazolo-benzophenone derivatives give rise to characteristic

signals in various spectroscopic analyses. The benzophenone moiety, with its conjugated
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system, and the triazole ring, a heteroaromatic system, both contribute to a distinct

spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the definitive structural elucidation of triazolo-
benzophenone derivatives. Both ¹H and ¹³C NMR provide critical information about the

chemical environment of individual atoms within the molecule.

¹H NMR Spectroscopy:

Proton NMR spectra of triazolo-benzophenone derivatives typically exhibit signals in the

aromatic, triazole, and aliphatic regions. The chemical shifts are influenced by the substitution

pattern on the aromatic rings.

¹³C NMR Spectroscopy:

Carbon-13 NMR spectra are instrumental in confirming the carbon framework of these

molecules. The carbonyl carbon of the benzophenone moiety and the carbons of the triazole

ring show characteristic chemical shifts.

Functional Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)

Triazole-H 7.44 - 8.32[1][2][3] 120 - 145[2]

Benzophenone Aromatic-H 7.30 - 7.80[2] 120 - 140[2]

Methylene Bridge (-CH₂-) 5.20 - 5.67[2] -

Benzophenone Carbonyl

(C=O)
- 195.8 - 196.3[2]

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for Selected 1,2,3-Triazole-

Benzophenone Derivatives
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Comp
ound

Ar-H
(ppm)

Triazo
le-H
(ppm)

O-
CH₂
(ppm)

N-CH₂
(ppm)

Ar-C
(ppm)

Triazo
le-C
(ppm)

C=O
(ppm)

O-
CH₂
(ppm)

N-CH₂
(ppm)

Deriva

tive A

7.89-

7.25

(m,

12H)

8.12

(s, 2H)

5.25

(s, 4H)

5.61

(s, 4H)

161.0-

114.9

143.9,

123.9
194.8 62.2 53.6

Deriva

tive B

7.88-

6.93

(m,

11H)

8.13

(s, 2H)

5.24

(s, 4H)

5.58

(s, 4H)

161.0-

114.9

143.9,

124.0
194.8 62.2 53.2

Deriva

tive C

7.89-

6.95

(m,

11H)

8.16

(s, 2H)

5.25

(s, 4H)

5.59

(s, 4H)

161.0-

114.9

144.0,

124.0
194.8 62.2 53.3

Data extracted from the supplementary information of Dias et al., J. Braz. Chem. Soc., 2021,

32, 574-587.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule through their

characteristic vibrational frequencies. For triazolo-benzophenone derivatives, key absorption

bands correspond to the carbonyl group of the benzophenone and the aromatic C-H bonds.

Functional Group
Vibrational Frequency
(cm⁻¹)

Intensity

C=O (carbonyl) stretch 1700 - 1630[4] Strong

Aromatic C-H stretch 3100 - 3000[5] Medium

Aromatic C=C stretch 1600 - 1475 Medium-Weak

C-N stretch 1350 - 1000 Medium

N-H stretch (if present) 3500 - 3300[5] Medium
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Table 2: Key FT-IR Absorption Bands for a Representative 1,2,3-Triazole-Benzophenone

Derivative

Wavenumber (cm⁻¹) Assignment

3132 - 3034 Aromatic C-H stretching

2926 Aliphatic C-H stretching

1647 C=O stretching (Benzophenone)

1597 C=C stretching (Aromatic)

1502 N=N stretching (Triazole)

1424 C-N stretching

1235 C-O-C stretching (Ether linkage)

Data generalized from typical values for similar structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The extended conjugation of the benzophenone moiety in these derivatives results in

characteristic absorption bands in the UV region. The n→π* transition of the carbonyl group is

a key feature.

Electronic Transition Wavelength (λ_max, nm)

n→π* (C=O) 280 - 320[2]

π→π* (Aromatic) ~250 - 290

Table 3: UV-Vis Absorption Maxima for a Series of 1,2,3-Triazole-Benzophenone Derivatives in

Ethanol
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Compound λ_max (nm)

Derivative 1 288, 254

Derivative 2 287, 255

Derivative 3 289, 256

Data extracted from the supplementary information of Dias et al., J. Braz. Chem. Soc., 2021,

32, 574-587.

Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining high-quality and

reproducible spectroscopic data.

NMR Spectroscopy
Sample Preparation:

Weigh 5-10 mg of the triazolo-benzophenone derivative for ¹H NMR (20-50 mg for ¹³C

NMR) and place it in a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Cap the NMR tube and gently agitate until the sample is fully dissolved. If necessary, use a

vortex mixer.

For quantitative NMR, an internal standard of known concentration should be added.

Instrument Parameters (Typical for a 400 MHz Spectrometer):

¹H NMR:

Pulse Program: Standard single pulse (e.g., zg30)

Number of Scans: 16-64 (depending on sample concentration)

Relaxation Delay (d1): 1-2 seconds
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Acquisition Time: 3-4 seconds

Spectral Width: 10-12 ppm

¹³C NMR:

Pulse Program: Proton-decoupled single pulse (e.g., zgpg30)

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

Relaxation Delay (d1): 2-5 seconds

Acquisition Time: 1-2 seconds

Spectral Width: 200-240 ppm

FT-IR Spectroscopy (KBr Pellet Method)
Sample Preparation:

Thoroughly grind 1-2 mg of the triazolo-benzophenone derivative with approximately 100-

200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and

pestle. The mixture should be a fine, homogeneous powder.[4][6]

Transfer a portion of the mixture into a pellet press die.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent

pellet.[4][6]

Data Acquisition:

Record a background spectrum of the empty sample compartment to account for

atmospheric CO₂ and H₂O.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

Typically, spectra are recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

UV-Vis Spectroscopy
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Sample Preparation:

Prepare a stock solution of the triazolo-benzophenone derivative of a known concentration

(e.g., 1 mg/mL) in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

Perform serial dilutions to obtain a final concentration that gives an absorbance reading

within the linear range of the spectrophotometer (typically 0.1 - 1.0).[7]

Use a quartz cuvette for all measurements.

Data Acquisition:

Fill a cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

Rinse the cuvette with the sample solution before filling it for measurement.

Record the UV-Vis spectrum of the sample solution over the desired wavelength range (e.g.,

200-600 nm).

Signaling Pathway and Mechanism of Action
Some benzophenone derivatives have been shown to inhibit the proliferation of cancer cells by

targeting key signaling pathways. One such pathway is the RAF/MEK/ERK pathway, which is

frequently hyperactivated in various cancers.[8] While specific studies on triazolo-
benzophenones targeting this pathway are emerging, the benzophenone scaffold's known

activity provides a strong rationale for investigating these derivatives as potential inhibitors.

Experimental Workflow for Investigating Pathway
Inhibition
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Cell Culture & Treatment

Protein Expression Analysis

Cancer Cell Culture
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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